molecular formula C9H9ClN4 B8326219 3-(1-Methyltetrazol-5-yl)benzyl chloride CAS No. 220880-22-8

3-(1-Methyltetrazol-5-yl)benzyl chloride

Cat. No.: B8326219
CAS No.: 220880-22-8
M. Wt: 208.65 g/mol
InChI Key: FKHPPRWLWYRTCI-UHFFFAOYSA-N
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Description

3-(1-Methyltetrazol-5-yl)benzyl chloride is a benzyl chloride derivative featuring a methyltetrazole substituent at the 3-position of the benzyl ring. This compound is structurally characterized by a reactive chloromethyl group (-CH₂Cl) attached to a benzene ring, which is further substituted with a 1-methyltetrazol-5-yl moiety. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in pharmaceutical synthesis, particularly as an intermediate in cephalosporin antibiotics like moxalactam .

For example, benzyl chloride (CAS 100-44-7) serves as a foundational analog, with well-documented properties such as a molecular weight of 126.59 g/mol, boiling point of 179°C, and flammability (flash point: 67.2°C) . The addition of the methyltetrazole group likely increases molecular weight, alters solubility, and modifies reactivity compared to unsubstituted benzyl chloride.

Properties

CAS No.

220880-22-8

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

5-[3-(chloromethyl)phenyl]-1-methyltetrazole

InChI

InChI=1S/C9H9ClN4/c1-14-9(11-12-13-14)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3

InChI Key

FKHPPRWLWYRTCI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)C2=CC=CC(=C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Benzyl Chloride (CAS 100-44-7)
  • Key Properties: Molecular weight: 126.59 g/mol Boiling point: 179°C; Flash point: 67.2°C (closed cup) Reactivity: Highly reactive toward nucleophiles (e.g., water, alcohols) and polymerization-prone . Toxicity: Acute oral LD₅₀ (rat): 1231 mg/kg; classified as a suspected human carcinogen (ACGIH A2) .
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride
  • Structure : Benzyl group attached to a thiazolium ring with hydroxyethyl and methyl substituents.
  • Key Properties :
    • Solubility: Water-soluble crystalline powder .
    • Application: Catalyst for aldehyde addition reactions .
    • Stability: Hygroscopic, requiring inert storage conditions .
Diphenylmethyl 7β-Amino-7α-methoxy-3-(1-methyltetrazol-5-yl)thiomethyl-1-oxadethia-3-cephem-4-carboxylate
  • Structure : Cephalosporin derivative with a 3-(1-methyltetrazol-5-yl)thiomethyl group.
  • Key Properties :
    • Role: Intermediate in moxalactam synthesis, highlighting the pharmaceutical relevance of the methyltetrazole group .
    • Reactivity: The tetrazole moiety enhances stability and binding affinity in antibiotics .

Comparative Analysis of Properties

Table 1: Physical and Chemical Properties
Property Benzyl Chloride 3-(1-Methyltetrazol-5-yl)benzyl Chloride (Inferred) 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride
Molecular Weight 126.59 g/mol ~230–250 g/mol* Not explicitly stated (higher due to thiazolium group)
Physical State Liquid Likely solid or viscous liquid Crystalline powder
Solubility Insoluble in water Moderate in polar aprotic solvents Soluble in water
Reactivity Hydrolyzes readily Slower hydrolysis due to steric hindrance Stable under anhydrous conditions
Applications Industrial alkylation Pharmaceutical intermediates Organic synthesis catalyst

*Estimated based on structural analogs.

Key Differences :

Reactivity :

  • Benzyl chloride reacts aggressively with water, releasing HCl . The methyltetrazole group in this compound may slow hydrolysis due to steric effects but could introduce new reaction pathways (e.g., coordination with metals).
  • The thiazolium derivative’s reactivity is tailored for catalytic cycles, leveraging its ionic character .

Toxicity: Benzyl chloride exhibits acute toxicity (LC₅₀: 150 ppm in rats) and chronic carcinogenicity . The tetrazole analog’s toxicity profile is likely less severe but may pose mutagenic risks based on in vitro studies of related compounds .

Stability :

  • Benzyl chloride decomposes in moist air , whereas the hygroscopic nature of the thiazolium compound necessitates inert storage . The methyltetrazole variant may exhibit intermediate stability, depending on substituent interactions.

Preparation Methods

Tetrazole Ring Formation via [2+3] Cycloaddition

The 1-methyltetrazole moiety is synthesized via a Huisgen-type [2+3] cycloaddition between nitriles and sodium azide. This reaction is catalyzed by Lewis acids such as SnCl₂, as demonstrated in the synthesis of 5-substituted 1H-tetrazoles. For example:

  • Substrate : 3-Cyanobenzyl alcohol reacts with NaN₃ (1.5 eq.) and SnCl₂ (20 mol%) in anhydrous DMF at 120°C for 6 hours.

  • Outcome : 5-(3-Hydroxybenzyl)-1H-tetrazole is obtained in 85–90% yield after extraction and purification.

Mechanistic Insight :
SnCl₂ facilitates the activation of the nitrile group, enabling nucleophilic attack by azide ions to form the tetrazole ring.

N-Methylation of 1H-Tetrazole

Regioselective methylation of the 1H-tetrazole at the N1 position is critical. Silver oxide (Ag₂O) enhances selectivity by coordinating to the tetrazole, directing methylation to the less sterically hindered nitrogen:

  • Conditions : 5-(3-Hydroxybenzyl)-1H-tetrazole is treated with methyl iodide (1.2 eq.) and Ag₂O (1.5 eq.) in DMF at 25°C for 12 hours.

  • Yield : 75% isolated yield of 3-(1-Methyltetrazol-5-yl)benzyl alcohol.

Challenges :

  • Competing N2-methylation is minimized using bulky bases or silver-mediated conditions.

Chlorination of Benzyl Alcohol

The final step involves converting the hydroxymethyl group to a chloromethyl moiety. Thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic DMF is optimal:

  • Procedure : 3-(1-Methyltetrazol-5-yl)benzyl alcohol is dissolved in DCM, treated with SOCl₂ (1.5 eq.) and DMF (0.1 eq.) at 0°C, then warmed to room temperature for 2 hours.

  • Yield : 90% after aqueous workup and solvent removal.

Alternative Methods :

  • Concentrated HCl in toluene at 40°C affords moderate yields (70%) but risks tetrazole decomposition.

Comparative Analysis of Methodologies

Step Reagents/Conditions Yield Advantages Limitations
Tetrazole formationNaN₃, SnCl₂, DMF, 120°C85–90%High efficiency, scalableRequires anhydrous conditions
N-MethylationMeI, Ag₂O, DMF75%Regioselective, mild conditionsCost of silver reagents
ChlorinationSOCl₂, DCM, DMF90%Rapid, high-yieldingExothermic reaction requires cooling

Optimization and Process Considerations

Tetrazole Synthesis

  • Catalyst Screening : ZnCl₂ and FeCl₃ provide lower yields (45–60%) compared to SnCl₂.

  • Solvent Effects : DMF outperforms acetonitrile or THF due to superior nitrile activation.

Methylation

  • Base Selection : NaH or K₂CO₃ leads to mixed N1/N2 methylation (50–60% selectivity), whereas Ag₂O improves N1 selectivity to >95%.

Chlorination

  • Temperature Control : Reactions above 25°C promote side reactions (e.g., tetrazole ring degradation).

Scalability and Industrial Feasibility

  • Tetrazole Formation : SnCl₂-catalyzed cycloaddition is amenable to kilogram-scale production with yields >80%.

  • Chlorination : SOCl₂-based protocols are preferred for industrial use due to shorter reaction times and higher throughput.

Emerging Methodologies

Microwave-Assisted Tetrazole Synthesis

Microwave irradiation (180°C, 5–30 minutes) reduces reaction times for tetrazole formation from hours to minutes.

Flow Chemistry Approaches

Continuous-flow systems enable safer handling of SOCl₂ and improve heat dissipation during chlorination .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-Methyltetrazol-5-yl)benzyl chloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves chlorination of 3-(1-methyltetrazol-5-yl)benzyl alcohol using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Excess chlorinating agents must be quenched with ice-cold water to prevent hydrolysis of the product .

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